2,3,4,5-Tetraethyl-1,1'-biphenyl
Description
2,3,4,5-Tetraethyl-1,1'-biphenyl is a polyalkyl-substituted biphenyl derivative characterized by four ethyl groups positioned symmetrically on the biphenyl backbone. These attributes make it relevant in materials science, catalysis, and organic synthesis.
Properties
CAS No. |
65775-46-4 |
|---|---|
Molecular Formula |
C20H26 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1,2,3,4-tetraethyl-5-phenylbenzene |
InChI |
InChI=1S/C20H26/c1-5-15-14-20(16-12-10-9-11-13-16)19(8-4)18(7-3)17(15)6-2/h9-14H,5-8H2,1-4H3 |
InChI Key |
LYYLSKXZNTXVBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1CC)CC)CC)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetraethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of biphenyl with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent over-alkylation.
Industrial Production Methods
On an industrial scale, the production of 2,3,4,5-Tetraethyl-1,1’-biphenyl may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetraethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), Lewis acids.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
2,3,4,5-Tetraethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetraethyl-1,1’-biphenyl depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the ethyl groups on the benzene rings can influence the reactivity and orientation of the substituents. The compound’s interactions with molecular targets and pathways are determined by its structural features and the nature of the substituents introduced during chemical reactions.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Alkyl Substituents
1,1'-Biphenyl,2,2',3,3',5,5',6,6'-octamethyl- (CAS 3074-89-3)
- Structure : Eight methyl groups symmetrically substituted on the biphenyl core.
- Thermal Stability: Higher symmetry in octamethylbiphenyl may improve thermal stability compared to tetraethyl derivatives. Applications: Used in organic electronics due to its rigid, planar structure .
4,4,4'-Trimethyl-2,3,4,5-Tetrahydro-1,1'-Biphenyl (CAS 2918940-32-4)
- Structure : Partially hydrogenated biphenyl with three methyl groups.
- Comparison :
- Aromaticity : The tetrahydro ring reduces aromaticity, altering electronic properties (e.g., reduced conjugation) compared to fully aromatic tetraethyl-biphenyl.
- Reactivity : Hydrogenated rings may participate in different reaction pathways, such as hydride transfer or acid-catalyzed rearrangements .
Halogenated and Electron-Deficient Analogues
2,3,4,5-Tetrachloro-1,1'-Biphenyl (PCB 61, CAS 33284-53-6)
- Structure : Four chlorine atoms replacing ethyl groups.
- Comparison :
- Electron Withdrawal : Chlorine’s electronegativity creates an electron-deficient aromatic system, contrasting with the electron-donating ethyl groups.
- Environmental Impact : PCB 61 is persistent and bioaccumulative, whereas tetraethyl-biphenyl’s environmental fate is less studied but likely more degradable due to alkyl chains .
Fluorinated Biphenyls (e.g., Tetrafluoro Derivatives)
- Structure : Fluorine substituents at positions 2,3,4,3.
- Comparison: Polarity: Fluorine increases polarity and oxidative stability, whereas ethyl groups enhance hydrophobicity.
Functionalized Biphenyl Derivatives
1-(2,3,4,5-Tetrahydro-[1,1′-biphenyl]-4-yl)ethan-1-one (Compound 13)
- Structure : Ketone-functionalized tetrahydro-biphenyl.
- Comparison: Reactivity: The ketone group enables nucleophilic additions or reductions, unlike the inert ethyl groups in tetraethyl-biphenyl.
Methyl 2,3,4,5-Tetrahydro-[1,1′-biphenyl]-4-carboxylate
- Structure : Ester-functionalized tetrahydro-biphenyl.
- Comparison :
Organometallic Biphenyl Derivatives
Organomercury and Organotellurium Biphenyls (Compounds A–E)
- Structure : Heavy metal atoms (Hg, Te) bonded to biphenyl.
- Comparison: Electronic Properties: Metal coordination introduces redox activity and luminescence, unlike the purely organic tetraethyl-biphenyl.
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